molecular formula C10H7Cl2N3S B184314 2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline CAS No. 10344-41-9

2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline

Cat. No. B184314
CAS RN: 10344-41-9
M. Wt: 272.15 g/mol
InChI Key: MHBYRKMAOVBKEN-UHFFFAOYSA-N
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Description

2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyridazine and has a unique chemical structure that makes it a promising candidate for drug development and other applications.

Mechanism Of Action

The mechanism of action of 2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline is not fully understood, but it is believed to act by inhibiting specific enzymes or signaling pathways that are involved in disease progression. Further research is needed to fully elucidate the mechanism of action of this compound.

Biochemical And Physiological Effects

Studies have shown that 2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. These effects make it a promising candidate for drug development and other applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline is its unique chemical structure, which makes it a versatile compound for various applications. However, one limitation is its potential toxicity, which requires careful handling and testing in lab experiments.

Future Directions

There are several future directions for research on 2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline, including:
1. Further studies on the mechanism of action of this compound to fully understand its potential applications in drug development and other fields.
2. Exploration of the potential applications of this compound in materials science, such as in the development of new sensors or catalysts.
3. Investigation of the potential side effects and toxicity of this compound to ensure its safety for use in various applications.
4. Development of new synthetic methods for this compound to improve yield and purity.
5. Exploration of the potential applications of this compound in agriculture, such as in the development of new pesticides or herbicides.
In conclusion, 2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline is a promising compound for various applications, including drug development, materials science, and agriculture. Further research is needed to fully understand its potential and limitations and to explore new applications in different fields.

Synthesis Methods

The synthesis of 2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline involves several steps, including the reaction of 3,6-dichloropyridazine with sodium sulfide and aniline. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the final product.

Scientific Research Applications

2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders.

properties

CAS RN

10344-41-9

Product Name

2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline

Molecular Formula

C10H7Cl2N3S

Molecular Weight

272.15 g/mol

IUPAC Name

2-(3,6-dichloropyridazin-4-yl)sulfanylaniline

InChI

InChI=1S/C10H7Cl2N3S/c11-9-5-8(10(12)15-14-9)16-7-4-2-1-3-6(7)13/h1-5H,13H2

InChI Key

MHBYRKMAOVBKEN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)SC2=CC(=NN=C2Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=CC(=NN=C2Cl)Cl

Other CAS RN

10344-41-9

Origin of Product

United States

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